Home > Products > Screening Compounds P142464 > TAK-960 hydrochloride
TAK-960 hydrochloride - 2108449-45-0

TAK-960 hydrochloride

Catalog Number: EVT-2636675
CAS Number: 2108449-45-0
Molecular Formula: C27H35ClF3N7O3
Molecular Weight: 598.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TAK-960 hydrochloride is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of mitosis. PLK1 is often overexpressed in various cancers, making it an attractive target for anticancer therapies. TAK-960 has demonstrated significant efficacy in inhibiting the proliferation of various cancer cell lines and tumor growth in multiple human cancer xenograft models. It is currently under clinical evaluation for its potential use in cancer treatment, either as a monotherapy or in combination with other chemotherapeutic agents .

Source and Classification

TAK-960 hydrochloride is classified as a small molecule drug with the chemical formula C27H35ClF3N7O3C_{27}H_{35}ClF_{3}N_{7}O_{3} and a molecular weight of approximately 598.07 g/mol. The compound is identified by the CAS number 2108449-45-0. It belongs to the category of PLK1 inhibitors, which are designed to interfere with the function of polo-like kinases involved in cell cycle regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK-960 hydrochloride involves multiple steps starting from appropriate precursors. Key synthetic routes typically include:

  1. Reagents and Conditions: The synthesis employs various organic solvents, catalysts, and controlled temperatures to optimize yield and purity.
  2. Substitution Reactions: The presence of reactive functional groups such as fluoro and methoxy groups on the benzamide moiety facilitates substitution reactions.
  3. Industrial Production: On an industrial scale, production methods are optimized for efficiency, cost-effectiveness, and environmental safety, utilizing large-scale reactors and continuous flow processes .
Molecular Structure Analysis

Structure Data

TAK-960 hydrochloride features a complex molecular structure characterized by several functional groups that contribute to its activity as a PLK1 inhibitor. The structural formula includes:

  • A cyclopentyl group
  • Difluoro and methoxy substituents
  • A benzamide moiety

The three-dimensional conformation allows effective binding to the active site of PLK1, which is essential for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

TAK-960 hydrochloride primarily undergoes substitution reactions due to its functional groups. Key aspects include:

  • Types of Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
  • Biochemical Interactions: It interacts with PLK1, PLK2, and PLK3, inhibiting their activity effectively at low concentrations (IC50 values of 0.8 nM for PLK1) .
Mechanism of Action

Process and Data

The mechanism by which TAK-960 exerts its effects involves:

  • ATP-Competitive Inhibition: TAK-960 acts as an ATP-competitive inhibitor of PLK1, leading to disrupted mitotic progression.
  • Cellular Effects: Treatment with TAK-960 results in the accumulation of cells in the G2-M phase of the cell cycle, aberrant mitotic morphology, and increased phosphorylation of histone H3 (pHH3), indicating effective inhibition of cell division .

In preclinical studies, TAK-960 has shown significant antitumor activity against various cancer models, including those resistant to standard therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAK-960 hydrochloride possesses several notable physical and chemical properties:

  • Solubility: It is known to be orally bioavailable.
  • Stability: The compound exhibits stability under physiological conditions, which is critical for therapeutic applications.

The precise interactions within biochemical pathways are still being explored to fully understand its pharmacokinetics and dynamics .

Applications

Scientific Uses

TAK-960 hydrochloride has several applications in scientific research:

  • Cancer Research: It is utilized as a research tool to study the role of PLK1 in cell cycle regulation and cancer progression.
  • Drug Development: The compound serves as a lead for developing more potent PLK inhibitors aimed at enhancing therapeutic efficacy against various cancers.
Discovery and Development of TAK-960 Hydrochloride

Rationale for Targeting Polo-Like Kinase 1 in Oncology

Polo-Like Kinase 1 (Polo-Like Kinase 1) is a serine/threonine protein kinase serving as a master regulator of mitotic progression. Its functions encompass centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Polo-Like Kinase 1 is frequently overexpressed in diverse human malignancies—including colorectal carcinoma, non-small cell lung carcinoma, breast adenocarcinoma, and acute myeloid leukemia—where elevated expression correlates strongly with advanced tumor grade, metastasis, and poor clinical prognosis [8] [10]. Crucially, Polo-Like Kinase 1 exhibits oncogenic properties by enabling cancer cells to override DNA damage checkpoints and suppress tumor suppressor pathways (notably the tumor protein p53 pathway), thereby promoting genomic instability and uncontrolled proliferation [4] [8].

Unlike normal cells, many cancer types display "Polo-Like Kinase 1 addiction," wherein their survival becomes exceptionally dependent on elevated Polo-Like Kinase 1 activity to manage aberrant mitosis. This dependency creates a therapeutic window: Polo-Like Kinase 1 inhibition induces mitotic catastrophe and apoptosis preferentially in malignant cells while sparing non-dividing healthy cells [2] [8]. Preclinical studies confirmed that Polo-Like Kinase 1 knockdown or inhibition profoundly reduces viability in tumor models with minimal effects on normal tissues, validating it as a high-value oncology target [1] [10].

Table 1: Association of Polo-Like Kinase 1 Overexpression with Cancer Types and Clinical Outcomes

Cancer TypeOverexpression FrequencyCorrelation with Prognosis
Colorectal adenocarcinoma60-80%Reduced overall survival
Non-small cell lung carcinoma70-85%Advanced stage, metastasis
Triple-negative breast carcinoma~65%Shorter relapse-free survival
Acute myeloid leukemia50-70%Lower complete remission rates
Glioblastoma multiforme>80%Increased tumor grade and recurrence

Sources: [4] [8] [10]

Structure-Based Drug Design and Lead Optimization Strategies

TAK-960 hydrochloride (chemical name: 4-[(9-Cyclopentyl-7,7-difluoro-6,7,8,9-tetrahydro-5-methyl-6-oxo-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride) emerged from systematic structure-based optimization of a pyrimidodiazepinone chemical series. Initial leads were identified using computational modeling of the adenosine triphosphate-binding pocket within the Polo-Like Kinase 1 kinase domain. X-ray crystallography revealed critical hydrogen bonding interactions between the scaffold’s diazepinone core and the kinase hinge region (Cys133), alongside hydrophobic interactions with Leu59 and Leu130 [1] [7].

Lead optimization focused on enhancing potency, selectivity, and pharmacokinetic properties:

  • Potency Enhancement: Introduction of a cyclopentyl moiety at the C9 position and difluoro substituents at C7 improved hydrophobic packing within the catalytic cleft, boosting Polo-Like Kinase 1 affinity.
  • Selectivity Engineering: The 2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide side chain conferred >60-fold selectivity for Polo-Like Kinase 1 over Polo-Like Kinase 2 (half-maximal inhibitory concentration = 16.9 nanomolar) and Polo-Like Kinase 3 (half-maximal inhibitory concentration = 50.2 nanomolar), critical due to the tumor-suppressor roles of Polo-Like Kinase 2/3 [3] [5]. Selectivity against 282 additional kinases—including Focal Adhesion Kinase, Myosin Light Chain Kinase, and FES—was confirmed via broad kinome screening (>20-fold selectivity margin) [3] [6].
  • Reducing Cardiotoxicity Risk: Strategic fluorination minimized inhibitory activity against the human Ether-à-go-go-Related Gene potassium channel, a common source of compound-induced cardiotoxicity [7].
  • Oral Bioavailability: The balanced lipophilicity (molecular weight = 561.6 g/mol for freebase; 598.06 g/mol for hydrochloride salt) and introduction of solubilizing groups (e.g., methoxybenzamide) enabled high solubility in dimethyl sulfoxide (100 millimolar) and oral bioavailability in preclinical species [3] [6].

Table 2: Key Structural Components of TAK-960 Hydrochloride and Their Roles

Structural ElementRole in Drug Design
Pyrimidodiazepinone coreForms hydrogen bonds with hinge residue Cys133; anchors compound in adenosine triphosphate-binding pocket
C9 Cyclopentyl groupEnhances hydrophobic interactions with Leu59/Leu130; increases potency
C7 Difluoro substituentsStabilizes bioactive conformation; improves metabolic stability
2-Fluoro-5-methoxybenzamide side chainOptimizes solubility and oral absorption; contributes to Polo-Like Kinase 1 selectivity
N-(1-Methylpiperidin-4-yl) groupReduces human Ether-à-go-go-Related Gene inhibition; mitigates cardiotoxicity risk

Preclinical Screening and Selection Criteria for Polo-Like Kinase 1 Inhibitors

TAK-960 hydrochloride underwent rigorous preclinical evaluation to establish its pharmacological profile. Cellular efficacy was assessed across 55 human tumor cell lines, demonstrating potent anti-proliferative activity with half-maximal effective concentration values ranging from 8.4 to 46.9 nanomolar. Crucially, its activity was independent of tumor protein p53, Kirsten rat sarcoma viral oncogene homolog, or multidrug resistance protein 1 status—addressing major resistance mechanisms seen with conventional chemotherapies [2] [4]. Mechanistically, TAK-960 treatment induced:

  • Cell Cycle Arrest: Rapid accumulation of cells in G2/M phase (confirmed via flow cytometry) within 24 hours.
  • Mitotic Aberrations: Formation of monopolar spindles and aberrant chromosome alignment ("polo" phenotype), consistent with Polo-Like Kinase 1 inhibition.
  • Biomarker Elevation: Dose-dependent increase in phosphorylated histone H3 (Ser10), a marker of mitotic arrest [2] [6].

Table 3: In Vitro Anti-Proliferative Activity of TAK-960 Hydrochloride Across Cancer Cell Lines

Cancer TypeCell Line ModelsMean Half-Maximal Effective Concentration (nanomolar)Key Genetic Background
Colorectal adenocarcinomaHT-29, HCT116, DLD19.2 – 15.6Tumor protein p53 mutant/wild-type, Kirsten rat sarcoma viral oncogene homolog mutant
Non-small cell lung carcinomaA549, NCI-H4608.4 – 22.3Tumor protein p53 deficient
LeukemiaMV4-11, HL6012.7 – 46.9Mixed lineage leukemia-FMS-like tyrosine kinase 3 internal tandem duplication
Breast adenocarcinomaMDA-MB-231, BT-47418.5 – 37.8Human epidermal growth factor receptor 2 positive/triple-negative
Ovarian adenocarcinomaSK-OV-3, OVCAR-314.9 – 41.2Multidrug resistance protein 1 overexpressing

Sources: [1] [2] [4]

In vivo efficacy was demonstrated in multiple xenograft models. Oral administration (30 milligrams per kilogram once daily) significantly suppressed tumor growth in HT-29 colorectal and multidrug resistance protein 1-overexpressing models. Biomarker studies confirmed target engagement, with phosphorylated histone H3 levels increasing ≥3-fold in tumors within 6 hours post-dose [2] [4]. Patient-derived xenograft models of colorectal adenocarcinoma showed heterogeneous responses, with 33% (6/18) achieving deep regression (Tumor Growth Inhibition Index <20%), supporting further investigation in genetically defined subsets [4]. Combination studies revealed additive effects with cetuximab (epidermal growth factor receptor inhibitor) or irinotecan (topoisomerase inhibitor), suggesting potential clinical synergy [4].

These comprehensive data—validating potent, selective Polo-Like Kinase 1 inhibition, broad antitumor activity, oral bioavailability, and manageable preclinical safety—supported the selection of TAK-960 hydrochloride as a clinical development candidate for advanced solid malignancies [1] [2].

Properties

CAS Number

2108449-45-0

Product Name

TAK-960 hydrochloride

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride

Molecular Formula

C27H35ClF3N7O3

Molecular Weight

598.07

InChI

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H

InChI Key

QZBHDFGFNVMONB-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.